2-aminé-3-aryloylthiophènes

2-Amino-3-aroylthiophenes are a class of heterocyclic compounds characterized by their aromatic thiophene ring, an amino group attached at the 2-position, and an aryl acyl moiety linked to the thiophene at the 3-position. These molecules exhibit significant potential in various applications due to their unique structural features.

Structurally, these compounds possess a heterocyclic backbone of thiophene with two key substituents: an amino group that enhances hydrogen bonding capabilities and a substituted aryl acetyl component which can alter biological properties through diverse functional groups. The presence of the thiophene ring endows them with characteristic electronic properties, including increased conjugation and enhanced aromaticity.

In pharmaceutical research, 2-amino-3-aroylthiophenes have been investigated for their anti-inflammatory, antiviral, and anticancer activities. Their potential as therapeutic agents is attributed to these multifaceted properties, which enable interactions with various biological targets. Furthermore, they serve as valuable intermediates in the synthesis of other heterocycles due to their versatile reactivity.

Overall, 2-amino-3-aroylthiophenes represent an interesting class of compounds that hold promise for diverse applications across multiple fields within chemistry and medicine.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

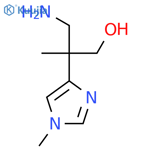

|

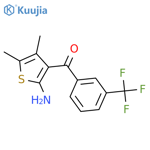

PD 81,723 | 132861-87-1 | C14H12F3NOS |

|

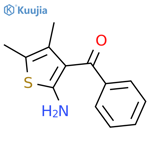

(2-Amino-4,5-dimethylthien-3-yl)(phenyl)methanone | 42024-93-1 | C13H13NOS |

|

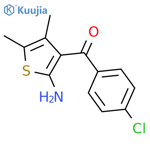

(2-Amino-4,5-dimethyl-thiophen-3-yl)-(4-chloro-phenyl)-methanone | 50508-66-2 | C13H12ClNOS |

|

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine | 436089-48-4 | C14H15NOS |

Littérature connexe

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

Fournisseurs recommandés

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés